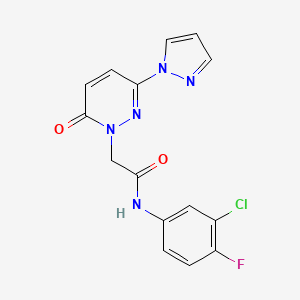![molecular formula C10H9ClN2O2 B2897127 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid CAS No. 1341043-18-2](/img/structure/B2897127.png)
2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid typically involves the reaction of 4-chloro-2-cyanobenzyl chloride with methylamine, followed by the addition of glycine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromo-2-cyanophenyl)(methyl)amino]acetic acid
- 2-[(4-Fluoro-2-cyanophenyl)(methyl)amino]acetic acid
- 2-[(4-Methyl-2-cyanophenyl)(methyl)amino]acetic acid
Uniqueness
2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to similar compounds with different substituents . This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(4-chloro-2-cyano-N-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13(6-10(14)15)9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLXDQQQWNWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2897045.png)
![4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid](/img/structure/B2897046.png)
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)


![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2897054.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2897058.png)
![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)
![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

